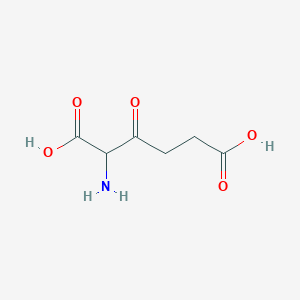

1-((2-(1-羟乙基)苯并呋喃-7-基)氧基)-3-(异丙氨基)丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as the benzylic hydroxylation metabolite of metoprolol, involves asymmetric synthesis and determination of absolute configurations. Ketones are reduced with complexes yielding diastereomers with assigned configurations based on reductions and circular dichroism spectrum analysis. Such methodologies provide insights into the stereochemical aspects crucial for the synthesis of complex organic molecules like our compound of interest (Shetty & Nelson, 1988).

Molecular Structure Analysis

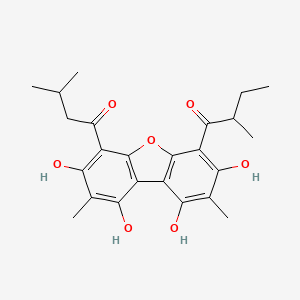

The molecular structure of benzofuran derivatives plays a crucial role in their chemical behavior and biological activity. Structure elucidation techniques, including spectroscopic methods and total synthesis, help establish the configuration and conformation of these molecules, providing a foundation for further chemical and pharmacological investigations (Yang et al., 1991).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, including palladium-catalyzed processes and oxidative cyclizations, leading to the formation of complex structures with significant biological activities. These reactions are crucial for the functionalization and diversification of the benzofuran core, enabling the synthesis of compounds with tailored properties (Thirupathi et al., 2014).

科学研究应用

中药中细胞毒活性

对从传统中药大叶绿绒蒿中分离的新木脂素的研究,包括与 1-((2-(1-羟乙基)苯并呋喃-7-基)氧基)-3-(异丙氨基)丙烷-2-醇 结构相关的化合物,表明对人非小细胞肺癌 (NSCLC) 细胞系具有潜在的细胞毒性作用。发现这些化合物具有抗增殖活性,表明其在癌症治疗研究中的潜在应用 (Ma 等,2017)。

β-肾上腺素能受体阻滞剂中的心脏选择性

1978 年进行的一项研究探讨了分子结构与 β-肾上腺素能受体阻滞剂中的心脏选择性之间的关系,包括与 1-((2-(1-羟乙基)苯并呋喃-7-基)氧基)-3-(异丙氨基)丙烷-2-醇 相似的衍生物。研究结果表明,某些结构特征对于实现心脏选择性至关重要,这对于心脏相关药物的开发至关重要 (Erez 等,1978)。

有机化学中的合成和应用

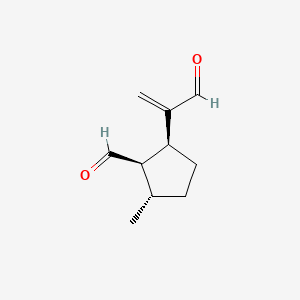

该化合物的结构类似物已被合成并研究其在有机化学中的应用。例如,对天然来源的 2-异丙基亚甲基-2H-苯并呋喃-3-酮衍生物的合成研究突出了这些化合物在化学合成中的多功能性以及它们在开发各种药物中的潜在用途 (Pergomet 等,2017)。

在光致氧化环化过程开发中的潜力

一项关于涉及呋喃和噻吩衍生物的光致直接氧化环化过程的研究,在结构上与 1-((2-(1-羟乙基)苯并呋喃-7-基)氧基)-3-(异丙氨基)丙烷-2-醇 相关,显示了在开发多杂环化合物的新合成方法中的潜在应用,这在药物化学中具有重要意义 (Zhang 等,2017)。

属性

IUPAC Name |

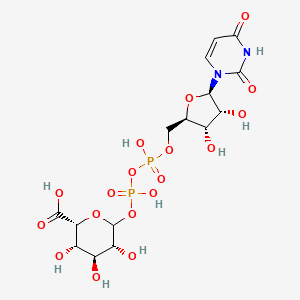

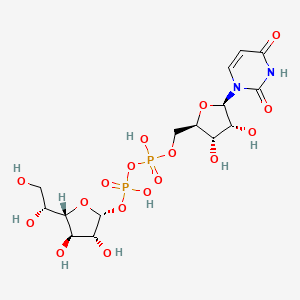

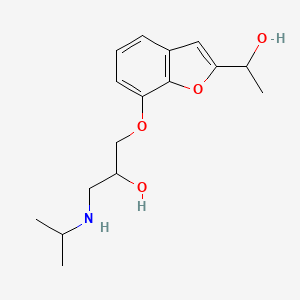

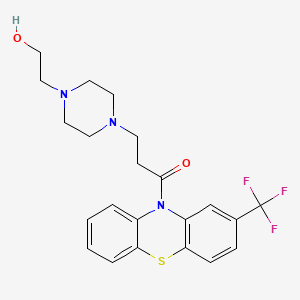

1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10-11,13,17-19H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBIXRUSPZTLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970977 |

Source

|

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55636-92-5 |

Source

|

| Record name | 2-(Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055636925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)